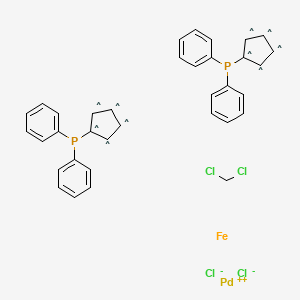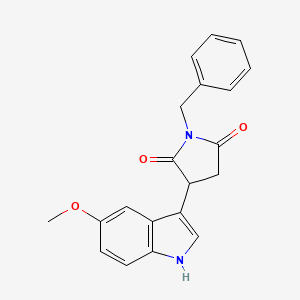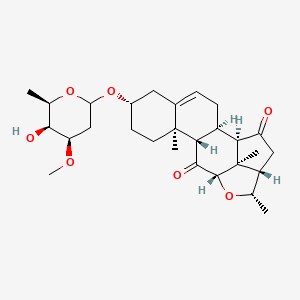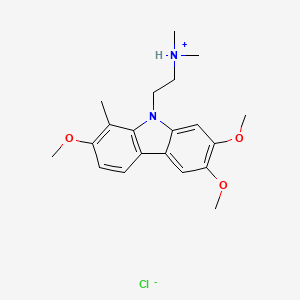
9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride is a complex organic compound with a unique structure that includes a carbazole core substituted with dimethylaminoethyl and trimethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions such as cyclization of appropriate precursors.
Substitution Reactions:
Methoxylation: The trimethoxy groups are introduced via methoxylation reactions, typically using methanol and a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of 9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound with similar structural features but different applications.
Poly(2-(dimethylamino)ethyl methacrylate): A polymeric form used in various biomedical applications.
Uniqueness
9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific domains.
Propriétés
Numéro CAS |
41734-94-5 |
|---|---|
Formule moléculaire |
C20H27ClN2O3 |
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
dimethyl-[2-(2,6,7-trimethoxy-1-methylcarbazol-9-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-13-17(23-4)8-7-14-15-11-18(24-5)19(25-6)12-16(15)22(20(13)14)10-9-21(2)3;/h7-8,11-12H,9-10H2,1-6H3;1H |
Clé InChI |
COOZUEYMYNQDRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N(C3=CC(=C(C=C23)OC)OC)CC[NH+](C)C)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


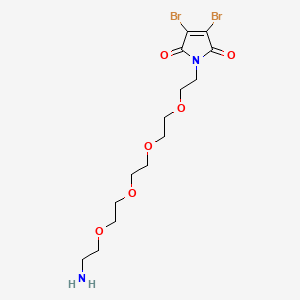

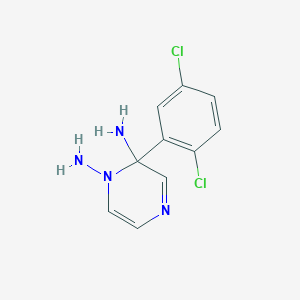
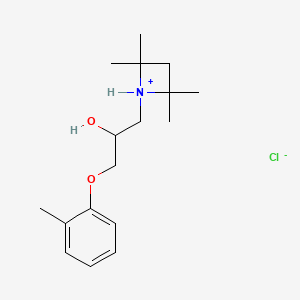
![(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B13729958.png)
![1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one](/img/structure/B13729965.png)
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
